molecular formula C23H23ClN6 B11212516 1-(4-chlorophenyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

1-(4-chlorophenyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11212516
M. Wt: 418.9 g/mol
InChI Key: ILHSNKJWSCLQEM-UHFFFAOYSA-N
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Description

1-[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system containing nitrogen atoms, and a piperazine ring substituted with a 4-chlorophenyl and a 2,5-dimethylphenyl group.

Preparation Methods

The synthesis of 1-[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with 4-chlorobenzaldehyde to form the pyrazolo[3,4-d]pyrimidine core. This intermediate is then reacted with 2,5-dimethylphenylpiperazine under suitable conditions to yield the final product .

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity. Techniques like ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

1-[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE involves its interaction with specific molecular targets. As a CDK2 inhibitor, the compound binds to the active site of the CDK2/cyclin A2 complex, preventing its activity and leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to fit into the ATP-binding pocket of CDK2, blocking ATP access and inhibiting kinase activity.

Comparison with Similar Compounds

Similar compounds to 1-[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE include other pyrazolopyrimidine derivatives such as:

These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activities and applications. The unique combination of substituents in 1-[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE contributes to its distinct properties and potential as a therapeutic agent.

Properties

Molecular Formula

C23H23ClN6

Molecular Weight

418.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C23H23ClN6/c1-16-3-4-17(2)21(13-16)28-9-11-29(12-10-28)22-20-14-27-30(23(20)26-15-25-22)19-7-5-18(24)6-8-19/h3-8,13-15H,9-12H2,1-2H3

InChI Key

ILHSNKJWSCLQEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl

Origin of Product

United States

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